天麻素 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

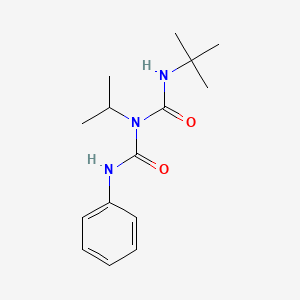

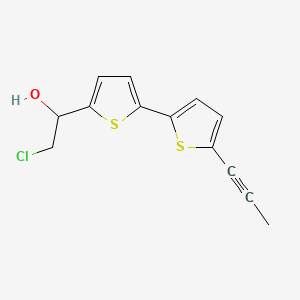

Parishin B is a derivative of parishin, which is isolated from Gastrodia elata . It is a phenolic glycoside and is considered to be one of the major active ingredients of Gastrodia elata . It has been suggested to have antioxidant properties .

Molecular Structure Analysis

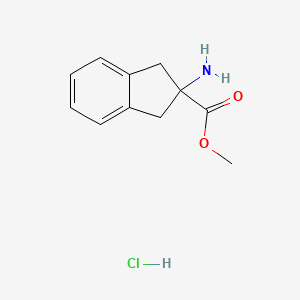

The molecular formula of Parishin B is C32H40O19 . The molecular weight is 728.65 . The structure of Parishin B includes multiple hydroxy groups, making it a phenolic compound .

Physical And Chemical Properties Analysis

Parishin B is a solid compound . It is white to off-white in color . It is soluble in methanol, ethanol, DMSO, and other organic solvents .

科学研究应用

Phytochemical Analysis

Parishin B is a rare polyphenolic glucoside mainly found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . It is also identified in the twig of Maclura tricuspidata (MT), along with other parishin derivatives . The compositions and contents of these constituents were found to vary depending on the different parts of the MT plant .

Pharmacokinetics

A simplified LC−MS/MS approach was established for simultaneous quantification of gastrodin, parishin A, parishin B, parishin C, and parishin E . This method was applied to the pharmacokinetic study following oral administration of Gastrodia elata extract to rats . This investigation may provide some guidance for the clinical application and explanation of the pharmacological mechanism of Gastrodia elata .

Neuroprotective Properties

Gastrodia elata, which contains Parishin B, has been reported to have neuroprotective properties . This suggests that Parishin B may contribute to these neuroprotective effects.

Anti-cardio-cerebral-vascular Diseases

Gastrodia elata has properties of anti-cardio-cerebral-vascular diseases . As a constituent of Gastrodia elata, Parishin B might play a role in these properties.

Anticonvulsive and Antiepileptic Activities

Gastrodia elata has been reported to have anticonvulsive and antiepileptic activities . Parishin B, being a constituent of Gastrodia elata, might contribute to these activities.

Antipsychotic Activities

Gastrodia elata, which contains Parishin B, has been reported to have antipsychotic activities . This suggests that Parishin B may contribute to these antipsychotic effects.

Memory Improving

Gastrodia elata, which contains Parishin B, has been reported to have memory improving properties . This suggests that Parishin B may contribute to these memory improving effects.

Antiaging Effects

A study aimed to investigate the antiaging effects and underlying mechanism of parishin . This suggests that Parishin B may have potential antiaging effects.

安全和危害

未来方向

While Parishin B has been studied for its antioxidant and anti-asthmatic properties , more research is needed to fully understand its potential therapeutic applications. It may also be beneficial to further investigate the synthesis and chemical reactions of Parishin B to enhance its production and utilization .

作用机制

Target of Action

Parishin B, a derivative of parishin isolated from Gastrodia elata, primarily targets the Sir2/Uth1/TOR signaling pathway . This pathway plays a crucial role in regulating the lifespan of yeast cells .

Mode of Action

Parishin B interacts with its targets by regulating the expression of certain genes. It significantly increases the expression of the Silent Information Regulator 2 (Sir2) gene and decreases the gene expression of TORC1, ribosomal protein S26A (RPS26A), and ribosomal protein L9A (RPL9A) in the target of rapamycin (TOR) signaling pathway .

Biochemical Pathways

The Sir2/Uth1/TOR signaling pathway is the primary biochemical pathway affected by Parishin B . This pathway is involved in various biological processes, including cell survival rate in oxidative stress conditions, superoxide dismutase (SOD) activity, and the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in yeast .

Result of Action

Parishin B exhibits anti-aging effects via the regulation of the Sir2/Uth1/TOR signaling pathway . It significantly extends the replicative lifespan of yeast cells . Moreover, it increases cell survival rate in oxidative stress conditions, enhances SOD activity, and significantly decreases the levels of ROS and MDA in yeast .

Action Environment

The action of Parishin B can be influenced by environmental factors such as pH. For instance, a weak acid environment improves the transfer rate of parishins, thus ensuring the consistency between Gastrodia elata raw materials and its aqueous extracts . This suggests that pH is an essential condition for accurate quality control of the extracts.

属性

IUPAC Name |

3-hydroxy-5-oxo-5-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLDMOJTKKEMOG-IWOWLDPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Parishin B | |

Q & A

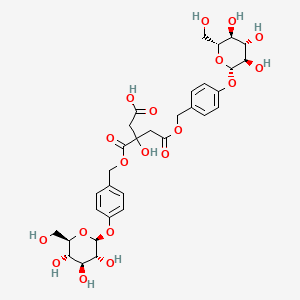

ANone: Parishin B is a phenolic glycoside with the following structure:

ANone: The molecular formula of Parishin B is C26H32O13, and its molecular weight is 552.52 g/mol. [, ]

ANone: Parishin B is commonly extracted from Gastrodia elata using a combination of techniques. Initial extraction often involves solvents like ethanol or water. Purification is typically achieved through chromatographic methods, including column chromatography using resins like Diaion HP-20, medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and high-performance liquid chromatography (HPLC). [, , , ]

ANone: Yes, the addition of specific inorganic salts during extraction can impact the partitioning behavior of Parishin B. For example, adding ammonium sulfate to specific two-phase solvent systems used in HSCCC was found to significantly enhance the partitioning of Parishin B into the organic phase, improving its separation and purification. []

ANone: Maintaining a slightly acidic environment during the extraction process appears to be beneficial for Parishin B. Studies suggest that a weak acid environment can improve the transfer rate of parishins, including Parishin B, during the preparation of Gastrodia elata extracts. []

ANone: Several analytical methods are employed for Parishin B analysis, with HPLC coupled with various detection techniques being widely used. These include:* HPLC-DAD-MS: High-performance liquid chromatography coupled with diode-array detection and mass spectrometry allows for the simultaneous separation, identification, and quantification of Parishin B in complex mixtures. [, ]* HPLC-QTOF-MS: High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides high sensitivity and mass accuracy, enabling precise identification and structural characterization of Parishin B. [, , , ]* UPLC/Q-TOF MS: Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry offers enhanced separation efficiency and sensitivity compared to conventional HPLC methods, further improving the identification and quantification of Parishin B, even at low concentrations. []* Micellar Electrokinetic Capillary Chromatography (MECC): This technique has also been investigated as a potential method for Parishin B analysis, offering high separation efficiency and short analysis times. [, ]

ANone: The stability of Parishin B can be affected by processing conditions. For instance, sulfur fumigation, a traditional processing method for Gastrodia elata, has been shown to decrease the content of Parishin B in the processed material. [] Additionally, certain extraction conditions, such as prolonged heating or exposure to strong alkaline conditions, might lead to degradation or transformation of Parishin B. []

ANone: Research suggests that Parishin B content varies across different parts of the Maclura tricuspidata plant. Studies have found higher concentrations of Parishin B in the twig, bark, and root compared to the leaves, xylem, and fruit. []

ANone: While research on Parishin B is ongoing, some studies suggest potential bioactivities, although further investigation is needed to confirm these findings and elucidate the underlying mechanisms. For example, one study suggested that a combination of 5-hydroxymethyl-2-furaldehyde, Parishin B, and Parishin C, isolated from Gastrodia elata, exhibited neuroprotective effects in an in vitro model using β-amyloid peptide (Aβ25-35)-induced PC12 cell death. []

ANone: Ensuring consistent quality control of Gastrodia elata preparations is crucial due to the variation in the content of bioactive components like Parishin B, which can be influenced by factors such as geographical origin, plant part used, and processing methods. Implementing standardized extraction procedures and robust analytical techniques is essential for monitoring and controlling the quality and consistency of Gastrodia elata-based products. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)